molecular formula C16H13BrN2O2S B2621795 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312917-08-1

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2621795
CAS No.: 312917-08-1
M. Wt: 377.26
InChI Key: MKFGYBLHTOHTAI-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with an ethoxy group at the 4-position and a bromophenyl moiety linked via an amide bond. Its molecular formula is C₁₆H₁₃BrN₂O₂S, with a molar mass of 377.26 g/mol. This compound is of interest in medicinal chemistry due to the benzothiazole core, which is prevalent in bioactive molecules with anticancer, antimicrobial, and CNS-modulating activities . The ethoxy group enhances electron-donating properties, while the bromine atom contributes to hydrophobic interactions, influencing binding affinity and solubility .

Properties

IUPAC Name

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFGYBLHTOHTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide and its analogs:

Compound Substituents Molecular Formula Key Properties Biological Activity References
This compound (Target) - 4-Ethoxy on benzothiazole
- 4-Bromo on benzamide
C₁₆H₁₃BrN₂O₂S Moderate lipophilicity; planar amide moiety Anticancer (predicted)
4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide - 4-Methyl on benzothiazole C₁₅H₁₁BrN₂OS Lower solubility due to methyl group; increased steric hindrance Antimicrobial (tested)
4-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide - 4-Methoxy, 6-nitro on benzothiazole C₁₅H₁₀BrN₃O₄S Electron-withdrawing nitro group; higher reactivity Not reported
4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide - Sulfamoyl group on benzamide
- Bis(2-methylpropyl) substituent
C₂₄H₃₁N₃O₄S₂ Enhanced solubility due to sulfamoyl; bulky alkyl chains Potential enzyme inhibition
4-Bromo-N-(2-hydroxyphenyl)benzamide - 2-Hydroxyphenyl instead of benzothiazole C₁₃H₁₀BrNO₂ Strong hydrogen bonding via hydroxyl; planar structure Antiprotozoal, antimicrobial
4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide - Tetrahydrobenzothiophene core
- Cyano group
C₁₇H₁₄BrN₂OS Increased rigidity; cyano enhances electrophilicity Not reported

Structural and Electronic Comparisons

  • Substituent Effects: The ethoxy group in the target compound provides moderate electron-donating effects compared to the methyl group in its analog (C₁₅H₁₁BrN₂OS), which lacks hydrogen-bonding capacity . Sulfamoyl derivatives (e.g., C₂₄H₃₁N₃O₄S₂) exhibit higher solubility in polar solvents due to the sulfonamide moiety, contrasting with the bromophenyl group's hydrophobicity .
  • Crystal Packing :

    • Analogs like 4-bromo-N-(2-hydroxyphenyl)benzamide form hydrogen-bonded sheets via O–H⋯O and N–H⋯O interactions, stabilizing the crystal lattice . The target compound’s ethoxy group may engage in weaker C–H⋯O contacts, affecting crystallinity.

Physicochemical Properties

  • Lipophilicity : The bromine atom increases logP values compared to chloro or methoxy analogs, favoring blood-brain barrier penetration .
  • Thermal Stability : Ethoxy-substituted benzothiazoles exhibit higher melting points (~454 K) than methyl analogs due to stronger intermolecular forces .

Biological Activity

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O2SC_{13}H_{12}BrN_{3}O_{2}S, with a molecular weight of approximately 352.22 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a bromine atom, an ethoxy group, and a benzamide group.

PropertyValue
Molecular FormulaC₁₃H₁₂BrN₃O₂S
Molecular Weight352.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with 4-ethoxy-1,3-benzothiazol-2-amine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound's mechanism of action involves binding to these enzymes, disrupting their function and leading to bacterial cell death.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, it has shown selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines . The structure-activity relationship studies suggest that modifications to the benzothiazole ring may enhance its potency against cancer cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against Pseudomonas aeruginosa, revealing that this compound significantly reduced motility and toxin production in this pathogen .
  • Cytotoxicity Against Cancer Cells : In another study assessing the cytotoxic effects of benzothiazole derivatives, this compound exhibited IC50 values indicating potent activity against multiple tumor cell lines .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique biological activities associated with structural variations:

Compound NameActivity TypeNotable Features
4-Bromo-N-(6-methoxybenzothiazol-2-yl)benzamideAntibacterialContains a methoxy group; different solubility
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-benzamideAnticancerFeatures a dimethylamino group; enhanced potency
4-Bromo-N-(4-methoxyphenyl)-benzamideAnticancerLacks benzothiazole; simpler structure

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